molecular formula C18H20O4 B14957387 4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one

4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No.: B14957387
M. Wt: 300.3 g/mol
InChI Key: MHRHQJSGKMTPAA-UHFFFAOYSA-N
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Description

4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 2-methylallyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 2-methylallyl groups are introduced at the 5 and 7 positions of the chromen-2-one ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-chromen-2-one: The parent compound without the 2-methylallyl groups.

    5,7-dihydroxy-4-methyl-2H-chromen-2-one: A hydroxylated derivative with different biological activities.

    7-ethoxy-4-methyl-2H-chromen-2-one: An ethoxy-substituted analog with unique properties.

Uniqueness

4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one is unique due to the presence of the 2-methylallyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

4-methyl-5,7-bis(2-methylprop-2-enoxy)chromen-2-one

InChI

InChI=1S/C18H20O4/c1-11(2)9-20-14-7-15(21-10-12(3)4)18-13(5)6-17(19)22-16(18)8-14/h6-8H,1,3,9-10H2,2,4-5H3

InChI Key

MHRHQJSGKMTPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=C)C)OCC(=C)C

Origin of Product

United States

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